2-Ethyl-2-methylbut-3-en-1-ol
Overview
Description
“2-Ethyl-2-methylbut-3-en-1-ol” is a chemical compound with the CAS Number: 678144-86-0 . It has a molecular weight of 114.19 . It is in liquid form .
Synthesis Analysis
Isoprenol, also known as 3-methylbut-3-en-1-ol, is a hemiterpene alcohol. It is produced industrially as an intermediate to 3-methylbut-2-en-1-ol (prenol). Isoprenol is produced by the reaction between isobutene (2-methylpropene) and formaldehyde .Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI Code is 1S/C7H14O/c1-4-7(3,5-2)6-8/h4,8H,1,5-6H2,2-3H3 . The InChI key is LDUFZYPBRHVUPU-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction between 2-methylbut-3-en-2-ol and hydrobromic acid shows a competition between the double bond’s stability and the carbocation’s stability .Physical and Chemical Properties Analysis
The compound has a molecular weight of 114.19 . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .Mechanism of Action
Target of Action
Similar compounds like 3-methyl-2-buten-1-ol are known to react with nitrosocarbonyl benzene to yield 5-hydroxy-isoxazolidines .
Mode of Action
It’s worth noting that similar compounds like 3-methyl-2-buten-1-ol have been used as starting reagents in asymmetric total syntheses via sharpless asymmetric epoxidation reaction .
Biochemical Pathways
Related compounds like 2-methyl-3-buten-2-ol are known to be biogenic volatile organic compounds emitted by pine trees and potential precursors of atmospheric secondary organic aerosol in forested regions .
Result of Action
It’s worth noting that similar compounds like 3-methyl-2-buten-1-ol are commonly used as fragrance ingredients .
Action Environment
Related compounds like 2-methyl-3-buten-2-ol are known to be biogenic volatile organic compounds emitted by pine trees, suggesting that environmental factors such as temperature and humidity could potentially influence their action .
Safety and Hazards
Properties
IUPAC Name |
2-ethyl-2-methylbut-3-en-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-7(3,5-2)6-8/h4,8H,1,5-6H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUFZYPBRHVUPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CO)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.